Cas no 1448776-80-4 (3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl substituent, offering unique reactivity and stability for synthetic applications. The bromine atom at the 3-position provides a versatile handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances electrophilic substitution selectivity. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs contribute to bioactive molecule development. Its high purity and well-defined reactivity make it a valuable intermediate for constructing complex heterocyclic frameworks. The methyl group at the 4-position further modulates steric and electronic properties, allowing tailored functionalization in multi-step syntheses.
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine structure
1448776-80-4 structure
Product Name:3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
CAS No:1448776-80-4
MF:C7H5BrF3N
MW:240.020511388779
CID:1095501
PubChem ID:73554902
Update Time:2025-08-03

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
    • F95440
    • DB-165506
    • AKOS022190234
    • Pyridine, 3-bromo-4-methyl-2-(trifluoromethyl)-
    • SCHEMBL21597043
    • QDGCOQSLLQULET-UHFFFAOYSA-N
    • 1448776-80-4
    • Inchi: 1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
    • InChI Key: QDGCOQSLLQULET-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=NC=CC=1C

Computed Properties

  • Exact Mass: 238.95575g/mol
  • Monoisotopic Mass: 238.95575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine: A Comprehensive Overview

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS number 1448776-80-4. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a nitrogen atom in the ring. The presence of substituents such as bromine, methyl, and trifluoromethyl groups imparts unique chemical properties, making it a valuable molecule in various research and industrial applications.

The structure of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is characterized by a pyridine ring with three substituents: a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 2. These substituents influence the electronic properties of the molecule, making it highly reactive in certain chemical transformations. The bromine atom introduces electron-withdrawing effects, while the methyl group provides electron-donating characteristics. The trifluoromethyl group further enhances the electron-withdrawing nature of the molecule, contributing to its stability and reactivity.

Recent studies have highlighted the potential of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine in drug discovery and development. Its unique electronic properties make it an ideal candidate for designing bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its role as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancer and inflammatory diseases. The compound's ability to form stable complexes with metal ions has also been leveraged in designing metalloenzyme mimics for catalytic applications.

In addition to its role in pharmaceuticals, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine has found applications in materials science. Its electron-deficient nature makes it suitable for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional charge transport properties.

The synthesis of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves multi-step chemical reactions that require precise control over reaction conditions. A common approach involves the nucleophilic substitution of bromide ions on a pyridine ring, followed by subsequent functionalization steps to introduce the methyl and trifluoromethyl groups. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's suitability for demanding applications.

From an environmental perspective, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that it undergoes rapid transformation in aerobic environments, minimizing its persistence in natural ecosystems. This makes it a more sustainable choice compared to traditional pyridine derivatives that may pose long-term environmental risks.

In conclusion, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a versatile compound with significant potential across multiple domains. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key molecule for future innovations in drug discovery, materials science, and sustainable chemistry.

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